molecular formula C8H8ClNO B13793922 4-(Aminomethyl)benzoyl chloride CAS No. 80610-53-3

4-(Aminomethyl)benzoyl chloride

Cat. No.: B13793922
CAS No.: 80610-53-3
M. Wt: 169.61 g/mol
InChI Key: QXLIYRDGWPUNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)benzoyl chloride is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzoyl chloride, where an aminomethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Aminomethyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(aminomethyl)benzoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable processes. These methods often include the use of advanced catalysts and optimized reaction conditions to achieve higher yields and purity. The specific details of industrial production methods may vary depending on the manufacturer and the desired application of the compound .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)benzoyl chloride is unique due to the presence of the aminomethyl group, which imparts different reactivity and properties compared to other benzoyl chloride derivatives. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

IUPAC Name

4-(aminomethyl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLIYRDGWPUNTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598990
Record name 4-(Aminomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80610-53-3
Record name 4-(Aminomethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.